N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 4. The molecule also contains a pyrazole ring with a methoxy group at position 3 and a methyl group at position 1, linked to a benzyl-substituted carboxamide.
Properties
IUPAC Name |
N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-10-15(2)19-18(11-14)29-22(23-19)26(12-16-8-6-5-7-9-16)21(27)17-13-25(3)24-20(17)28-4/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEULEMZCOYBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CN(N=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a pyrazole core, a benzothiazole moiety, and various substituents that may influence its biological activity. The chemical formula can be represented as:
This structure suggests potential interactions with various biological targets, particularly in cancer cells.
1. Antiproliferative Activity
Research indicates that compounds with similar structural frameworks exhibit significant antiproliferative effects on various cancer cell lines. For instance, this compound has been shown to inhibit cell proliferation by affecting key signaling pathways involved in cell growth and survival.
A study on related pyrazole derivatives demonstrated that these compounds can disrupt mTORC1 signaling pathways and enhance autophagy under nutrient-deprived conditions. These findings suggest that the compound may act as an autophagy modulator, selectively targeting cancer cells while sparing normal cells .
2. Autophagy Modulation
Autophagy is a cellular process that can be manipulated for therapeutic purposes. The compound's ability to increase basal autophagy while impairing autophagic flux during nutrient stress suggests it may be useful in targeting cancer cells that rely on autophagy for survival in harsh microenvironments .
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzothiazole and pyrazole components can significantly affect the compound's biological efficacy. For example:
- Substituents on the pyrazole ring : Alterations can enhance or diminish antiproliferative effects.
- Benzothiazole modifications : Specific groups can improve binding affinity to target proteins involved in cancer progression.
Scientific Research Applications
Biological Activities
N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits several biological properties that make it a candidate for further research:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Properties : Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. These properties are particularly relevant in the context of chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis .
Therapeutic Potential
The therapeutic potential of this compound extends to several areas:
- Cancer Treatment : Given its anti-inflammatory properties and ability to inhibit specific cellular pathways, this compound could be explored for its efficacy in cancer therapies, particularly in targeting tumor microenvironments associated with chronic inflammation .
- Pulmonary Diseases : The compound's potential role in treating lung diseases is significant. By selectively targeting pathogenic lung epithelial stem cells, it may offer new avenues for treating conditions like COPD and asthma .
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The target compound features a pyrazole-carboxamide moiety, distinct from the thiazolidinedione (GB18, GB19) or piperazine-acetamide (Compound 3g) groups in analogs. The pyrazole ring may enhance metabolic stability compared to thiazolidinediones, which are prone to hydrolysis . The 4,6-dimethyl substitution on the benzothiazole core contrasts with 4,6-difluoro (GB18, GB19) or 5,6-dimethyl (Compound 3g).
Synthetic Efficiency :
- Yields for similar compounds range from 57–77% , with the target compound’s synthetic route unconfirmed. The lower yields for GB18–GB19 (57–58%) may reflect challenges in introducing fluorinated substituents, whereas the higher yield for Compound 3g (77%) suggests optimized piperazine coupling .
Physicochemical and Analytical Comparisons
Table 2: Spectroscopic and Analytical Data
Key Observations :
- IR Spectroscopy : The target compound’s expected N-H and C=O stretches align with GB18 and Compound 3h, confirming carboxamide functionality .
- $ ^1\text{H} $-NMR : The benzyl group in the target compound would produce distinct CH₂ signals (~4.5 ppm), differing from the fluorobenzylidene (GB18) or piperazine (Compound 3h) proton environments.
Table 3: Pharmacological and ADME Data
Key Observations :
- Biological Activity: While the target compound’s activity is unconfirmed, its pyrazole-carboxamide structure resembles kinase inhibitors. In contrast, GB18–GB20 target histone interactions , and Compound 3h shows antidepressant effects via monoamine modulation .
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for preparing N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:
Pyrazole Core Formation : Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate derivatives are synthesized via condensation of hydrazines with β-ketoesters under reflux (e.g., ethanol, acetic acid catalysis) .
Thiazole Coupling : The benzo[d]thiazol-2-amine moiety is introduced via HATU/DMAP-mediated amidation or Ullmann-type coupling, as seen in structurally analogous compounds .
Final Functionalization : Methoxy and benzyl groups are added using alkylation or nucleophilic substitution, with purification via column chromatography and HPLC (purity >98%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzyl aromatic protons at δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ calculated within 0.001 Da) .
- HPLC-PDA : To assess purity (>95%) and detect residual solvents or byproducts .
Advanced Research Questions
Q. What strategies optimize reaction yields for analogous N-benzyl-thiazole-pyrazole hybrids?
- Methodological Answer : Key factors include:
- Catalyst Selection : Copper(I) iodide and (S)-proline enhance coupling efficiency in azide-alkyne cycloadditions (yields improved from 6% to 57% in related compounds) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation for easier isolation .
- Temperature Control : Reflux (80–100°C) for amidation vs. room temperature for milder substitutions to avoid decomposition .
Q. How can computational methods predict reactivity or regioselectivity in this compound’s derivatization?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for amidation or alkylation, identifying electrophilic hotspots (e.g., pyrazole C4 vs. thiazole N) .
- Machine Learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for new derivatives, as demonstrated by ICReDD’s reaction path search frameworks .
Q. How should researchers resolve contradictions in spectral data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., tert-butyl carbamate-protected analogs in vs. acetylated derivatives in ).
- Isotopic Labeling : Use deuterated solvents or 13C-labeled reagents to confirm ambiguous signals (e.g., distinguishing overlapping benzyl and thiazole protons) .
- Dynamic NMR : Assess rotational barriers in hindered substituents (e.g., 4,6-dimethyl groups on benzothiazole) to explain splitting anomalies .
Experimental Design Considerations
Q. What in vitro assays are suitable for probing this compound’s bioactivity?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET for IC50 determination, given the pyrazole-thiazole scaffold’s prevalence in kinase inhibitors .
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, accounting for logP (~3.5 predicted) and membrane permeability .
Q. How can researchers mitigate synthetic challenges like low yields in final coupling steps?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve yields by 15–20% in amidation steps .
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., epimerization) in multi-step sequences .
Data Interpretation and Troubleshooting
Q. Why might HPLC analysis show multiple peaks despite high MS purity?
- Methodological Answer :
- Enantiomeric Resolution : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) can separate undetected stereoisomers .
- Degradation Products : Perform stability studies under stress conditions (e.g., pH 1–13, 40–60°C) to identify labile groups (e.g., methoxy or benzyl cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
